1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one
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Overview
Description
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is an organic compound characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioether linkage to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with a suitable alkylating agent such as 2-chloropropanone. The reaction is carried out under basic conditions, often using a base like potassium hydroxide in an ethanol solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for scale-up, ensuring efficient reaction conditions, and employing purification techniques such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and thioether functionalities. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4,6-Dimethyl-2-thiopyrimidine: Shares the pyrimidine core but lacks the propanone moiety.
2-Thiopyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring or thioether linkage.
Uniqueness: 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is unique due to the combination of its pyrimidine ring with specific methyl and thioether substitutions, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-4-7(2)11-9(10-6)13-5-8(3)12/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXZVEDIAJUHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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